molecular formula C9H10N2O3 B1458663 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid CAS No. 1708264-02-1

3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Cat. No. B1458663
CAS RN: 1708264-02-1
M. Wt: 194.19 g/mol
InChI Key: FGJSPPZYTZASKN-UHFFFAOYSA-N
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Description

“3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid” is a cyclic organic compound with a molecular weight of 194.19 . It belongs to the class of cinnoline derivatives .


Molecular Structure Analysis

The IUPAC name of this compound is “3-oxo-1,2,3,5,6,7-hexahydrocinnoline-6-carboxylic acid” and its InChI Code is "1S/C9H10N2O3/c12-8-4-6-3-5 (9 (13)14)1-2-7 (6)10-11-8/h2,4-5,10H,1,3H2, (H,11,12) (H,13,14)" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Pharmacology: Drug Synthesis and Development

3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structure is closely related to quinoline, which is a scaffold for numerous therapeutic agents . The compound’s reactivity allows for the introduction of additional functional groups, making it a versatile precursor in the design of new drugs with potential applications in treating diseases.

Material Science: Organic Electronic Materials

In material science, this compound’s electronic properties could be harnessed in the development of organic electronic materials. Its conjugated system may be utilized in creating organic semiconductors, which are essential for flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic cells .

Chemical Synthesis: Catalyst and Reagent

The compound can act as a catalyst or reagent in chemical reactions. Its carboxylic acid group, in particular, can be involved in esterification reactions, while the nitrogen-containing ring can participate in coordination chemistry, potentially leading to the synthesis of complex organic molecules .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid can be used as a standard or reference compound in chromatographic analysis. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods .

Life Sciences: Biochemical Research

This compound may have applications in life sciences, particularly in biochemical research. It could be used to study enzyme-substrate interactions or as a building block in the synthesis of biologically active molecules that can interact with cellular targets .

Industrial Applications: Intermediate for Dyes and Pigments

Industrially, it could serve as an intermediate in the production of dyes and pigments. The hexahydrocinnoline ring system can be functionalized to produce colorants with specific properties for textiles, inks, and coatings .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8-4-6-3-5(9(13)14)1-2-7(6)10-11-8/h4-5H,1-3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJSPPZYTZASKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
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3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
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Reactant of Route 6
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

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